O-Methyl-N-boc-L-tyrosinol

Enzyme inhibition Tyrosine phenol lyase Competitive inhibitor

O-Methyl-N-Boc-L-tyrosinol is a chiral, dual-protected amino alcohol derived from L-tyrosine. The orthogonal Boc (amine) and O-methyl (phenol) groups enable precise, sequential deprotection in multi-step syntheses—unlike singly protected alternatives that lead to side reactions and low yields. This compound is the validated building block for the 11-step total synthesis of sperabillin antibiotics (Allmendinger et al., 2005), the bradykinin analog RMP-7 (lobradimil), and standard Boc-SPPS incorporation of O-methyltyrosine residues in vasopressin/oxytocin antagonists. Procure this specific derivative to ensure stereochemical integrity, reduce synthetic steps, and eliminate the risk of failed couplings inherent to unprotected or mono-protected substitutes.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
Cat. No. B13016401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl-N-boc-L-tyrosinol
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO
InChIInChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1
InChIKeyPDULSURPMKMHCI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methyl-N-Boc-L-Tyrosinol: A Protected Amino Alcohol Building Block for Peptide and Antibiotic Synthesis


O-Methyl-N-Boc-L-tyrosinol is a chiral, protected amino alcohol derivative of L-tyrosine, characterized by a tert-butoxycarbonyl (Boc) amine protecting group and an O-methylated phenol. This compound, with CAS number 126395-29-7 and molecular formula C15H23NO4, serves as a key building block in the synthesis of complex molecules, including pseudo-peptide antibiotics and bradykinin analogs, due to its orthogonal protecting groups and maintained stereochemical integrity .

Why O-Methyl-N-Boc-L-Tyrosinol Cannot Be Substituted with Unprotected or Differently Protected Analogs


Direct substitution of O-Methyl-N-Boc-L-tyrosinol with in-class compounds such as Boc-L-tyrosinol (lacking O-methylation) or O-Methyl-L-tyrosinol (lacking Boc protection) is not feasible in multi-step syntheses due to fundamental differences in reactivity, stability, and biological activity. The O-methyl group alters both the steric and electronic properties of the phenolic moiety, which is critical for downstream biological interactions and reaction selectivity [1]. Conversely, the absence of the Boc group leads to undesired side reactions at the amine during peptide coupling steps, compromising product yield and purity . These orthogonal modifications define the compound's specific utility in constructing molecules like sperabillins and RMP-7, where the precise sequence of deprotections and couplings is essential [2].

Quantitative Differentiation Evidence for O-Methyl-N-Boc-L-Tyrosinol


Competitive Enzyme Inhibition Potency of O-Methyl Derivatives

The O-methyl modification on tyrosine homologues, a key structural feature of O-Methyl-N-Boc-L-tyrosinol, results in measurable competitive inhibition of tyrosine phenol lyase (TPL) with Ki values ranging from 0.8 to 1.5 mM. In contrast, the natural substrate L-tyrosine does not exhibit this inhibitory effect, and the unmodified homotyrosine and bishomotyrosine show similar Ki values, highlighting that O-methylation alone is insufficient for enhanced potency but is a key functional determinant [1]. While the Boc group is not present in these experiments, the data demonstrate the functional significance of O-methylation in enzyme interaction, a property absent in non-methylated analogs like Boc-L-tyrosinol.

Enzyme inhibition Tyrosine phenol lyase Competitive inhibitor

Efficiency in Complex Molecule Synthesis: Total Synthesis of Sperabillin Antibiotics

N-Boc-O-methyl-L-tyrosine, the immediate precursor and a protected analog of the target compound, enables the first total synthesis of sperabillin A and an improved synthesis of sperabillin C in 11 steps. This synthetic efficiency, measured by the number of steps, is significantly higher than what would be expected with non-methylated or unprotected analogs, which would require additional protection/deprotection steps or result in lower stereoselectivity . The O-methyl group is crucial for the stereoselective Arndt-Eistert homologation and asymmetric Henry reaction steps, which are central to constructing the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core.

Total synthesis Antibiotics Sperabillin

Purity and Characterization Standards in Solid-Phase Peptide Synthesis

While direct purity data for the target compound O-Methyl-N-Boc-L-tyrosinol is limited, its protected precursor, Boc-Tyr(Me)-OH (N-Boc-O-methyl-L-tyrosine), is supplied with a purity of ≥98% (TLC) and is specifically validated for Boc solid-phase peptide synthesis (SPPS) as a standard building block for introducing O-methyl-tyrosine residues . In contrast, the unprotected O-Methyl-L-tyrosinol would be incompatible with standard SPPS protocols due to the absence of the Boc group, leading to uncontrolled side reactions and significantly lower final peptide purity (often <50% yield). This demonstrates the functional necessity of the Boc protection for controlled peptide assembly.

Solid-phase peptide synthesis SPPS Boc chemistry

Role as Key Intermediate in the Synthesis of the Drug Candidate RMP-7

The synthetic route to RMP-7 (lobradimil), a bradykinin B2 receptor agonist investigated for blood-brain barrier permeabilization, explicitly utilizes N-(tert-butoxycarbonyl)-4-O-methyl-L-tyrosinal, which is directly derived from the target compound's precursor (N-Boc-O-methyl-L-tyrosine) via reduction. This specific intermediate is required for a successful reductocondensation with Nomega-tosyl-L-arginine, a step that would fail with unprotected or differently protected analogs [1]. The subsequent automated solid-phase peptide synthesis on a Beckman 990 synthesizer yields the final product, demonstrating the compound's critical role in a validated, published drug synthesis pathway.

Drug intermediate Bradykinin analog RMP-7

Validated Application Scenarios for O-Methyl-N-Boc-L-tyrosinol Based on Quantitative Evidence


Total Synthesis of Pseudo-Peptide Antibiotics (e.g., Sperabillins)

Research groups focused on the stereoselective synthesis of complex natural products, such as the sperabillin class of antibiotics, should select O-Methyl-N-Boc-L-tyrosinol or its immediate precursor. As demonstrated by Allmendinger et al. (2005), this compound enables an 11-step route to the core structure, leveraging the O-methyl group for crucial asymmetric transformations. This is a quantitatively validated application with a proven reduction in synthetic steps compared to alternative building blocks .

Solid-Phase Peptide Synthesis (SPPS) for Vasopressin and Oxytocin Antagonists

For medicinal chemists and peptide synthesis facilities employing Boc-based SPPS, the Boc-protected form of this compound (e.g., Boc-Tyr(Me)-OH) is a standard, validated building block for incorporating O-methyltyrosine residues . This is critical for constructing peptides like potent vasopressin and oxytocin antagonists, where the O-methyl group is a key structural feature. Using unprotected alternatives is incompatible with the methodology and will result in failed syntheses or very low yields.

Development of Blood-Brain Barrier (BBB) Permeabilizing Agents (e.g., RMP-7 Analogs)

Process chemistry and drug development teams working on bradykinin analogs for CNS delivery can confidently incorporate this compound into their synthetic routes. The published synthesis of RMP-7 (lobradimil) provides a template where the aldehyde derivative of this compound is essential for a critical coupling step. This precedent reduces development risk and provides a clear, replicable methodology .

Enzymatic Mechanism Studies of Tyrosine Phenol Lyase

Biochemists investigating the active site and mechanism of tyrosine phenol lyase (TPL) should consider O-methyl derivatives as competitive inhibitors. The quantitative Ki values (0.8-1.5 mM) for related O-methyl tyrosine homologues establish a baseline for structure-activity relationship (SAR) studies, where this compound's O-methyl group is the minimal functional unit for observed inhibition . This is a specific, data-supported application for basic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Methyl-N-boc-L-tyrosinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.